Abz-AGLA-Nba

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Abz-AGLA-Nba es un sustrato fluorogénico utilizado para la determinación de la actividad de la proteasa. Este compuesto se hidroliza para liberar aminoacil benzimida y 2-naftilaminoacil. El producto aminoacil benzimida producido por esta reacción de hidrólisis es fluorescente bajo luz ultravioleta y puede emitir una señal fluorescente .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de Abz-AGLA-Nba implica la hidrólisis del sustrato peptídico fluorogénico 2-aminobenzoyl-Ala-Gly-Leu-Ala-4-nitrobenzylamida en una solución tampón de 50 mM Tris-HCl (pH 7.4), suplementada con 2.5 mM cloruro de calcio . La reacción se monitoriza utilizando un lector de microplacas Envision a 315 nm de excitación y 430 nm de emisión .

Métodos de Producción Industrial

Los métodos de producción industrial para this compound no están ampliamente documentados. La síntesis típicamente involucra técnicas estándar de síntesis de péptidos, seguidas de purificación y control de calidad para garantizar una alta pureza y actividad .

Análisis De Reacciones Químicas

Tipos de Reacciones

Abz-AGLA-Nba principalmente se somete a reacciones de hidrólisis. La hidrólisis de this compound libera aminoacil benzimida y 2-naftilaminoacil .

Reactivos y Condiciones Comunes

Reactivos: 50 mM Tris-HCl (pH 7.4), 2.5 mM cloruro de calcio.

Condiciones: La reacción se lleva a cabo típicamente a temperatura ambiente y se monitoriza utilizando espectroscopia de fluorescencia.

Productos Principales

Los principales productos formados a partir de la hidrólisis de this compound son aminoacil benzimida y 2-naftilaminoacil .

Aplicaciones Científicas De Investigación

Abz-AGLA-Nba se utiliza ampliamente en la investigación científica para la determinación de la actividad de la proteasa. Es particularmente útil en el estudio de la actividad de proteasas como la elastasa de Pseudomonas aeruginosa . Este compuesto también se utiliza en el desarrollo de inhibidores selectivos para proteasas, que tienen aplicaciones terapéuticas potenciales en el tratamiento de infecciones causadas por Pseudomonas aeruginosa .

Mecanismo De Acción

Abz-AGLA-Nba actúa como un sustrato para las proteasas. Cuando se hidroliza por una proteasa, libera aminoacil benzimida y 2-naftilaminoacil. El producto aminoacil benzimida es fluorescente bajo luz ultravioleta, lo que permite la detección y cuantificación de la actividad de la proteasa .

Comparación Con Compuestos Similares

Compuestos Similares

Abz-Ala-Gly-Leu-Ala-4-nitrobenzylamida: Un sustrato fluorogénico similar utilizado para la determinación de la actividad de la proteasa.

Elastina Rojo Congo: Otro sustrato utilizado para medir la actividad de la elastasa.

Singularidad

Abz-AGLA-Nba es único en su capacidad para producir una señal fluorescente tras la hidrólisis, lo que lo convierte en una herramienta valiosa para estudiar la actividad de la proteasa en diversas aplicaciones de investigación .

Propiedades

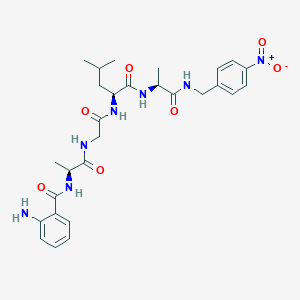

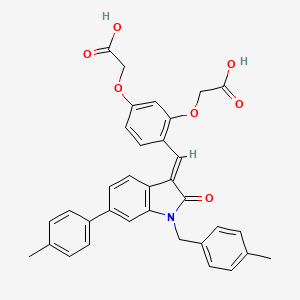

Fórmula molecular |

C28H37N7O7 |

|---|---|

Peso molecular |

583.6 g/mol |

Nombre IUPAC |

2-amino-N-[(2S)-1-[[2-[[(2S)-4-methyl-1-[[(2S)-1-[(4-nitrophenyl)methylamino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide |

InChI |

InChI=1S/C28H37N7O7/c1-16(2)13-23(28(40)33-18(4)25(37)30-14-19-9-11-20(12-10-19)35(41)42)34-24(36)15-31-26(38)17(3)32-27(39)21-7-5-6-8-22(21)29/h5-12,16-18,23H,13-15,29H2,1-4H3,(H,30,37)(H,31,38)(H,32,39)(H,33,40)(H,34,36)/t17-,18-,23-/m0/s1 |

Clave InChI |

FKJKLEYKQAMKQQ-BSRJHKFKSA-N |

SMILES isomérico |

C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2N |

SMILES canónico |

CC(C)CC(C(=O)NC(C)C(=O)NCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)C(C)NC(=O)C2=CC=CC=C2N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-oxo-3H-1,3-benzoxazol-5-yl)-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B12393019.png)

![N-[9-[(2S,6R)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12393025.png)

![5-bromo-N-[2-[2-[2-[6-(2-morpholin-4-ylethylamino)-1,3-dioxobenzo[de]isoquinolin-2-yl]ethoxy]ethoxy]ethyl]-1-benzofuran-2-carboxamide](/img/structure/B12393030.png)

![N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B12393056.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393073.png)